molecular formula C17H17FN2O5 B5780957 methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate

methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate

Cat. No. B5780957
M. Wt: 348.32 g/mol
InChI Key: YOXSGVHBPHUOFI-UHFFFAOYSA-N
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Description

Methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate, also known as MFDMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of the benzamide family and has been found to exhibit promising activity in various biological assays. In

Mechanism of Action

The mechanism of action of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer progression and inflammation. methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Moreover, methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells.
Biochemical and Physiological Effects:
methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation and migration of cancer cells, as well as angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has also been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has several advantages for lab experiments, including its stability, solubility, and low toxicity. The compound can be easily synthesized in the lab, and its purity and yield can be optimized by modifying the reaction conditions. However, one limitation of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate is its poor bioavailability, which may limit its therapeutic efficacy in vivo. Moreover, the mechanism of action of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, the mechanism of action of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate needs to be further elucidated to understand its potential therapeutic applications fully. Another area of future research is the development of novel drug delivery systems to improve the bioavailability of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate in vivo. Additionally, the potential synergistic effects of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate with other chemotherapeutic agents need to be explored further to develop combination therapies for cancer treatment. Finally, the safety and efficacy of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities in vitro and in vivo. The synthesis of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate can be optimized by modifying the reaction conditions, and the compound has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, the poor bioavailability of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate and the limited understanding of its mechanism of action may hinder its development as a therapeutic agent. Future research on methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate should focus on optimizing the synthesis method, elucidating the mechanism of action, and evaluating the safety and efficacy of the compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate involves the reaction of 2-fluoroaniline with 4,5-dimethoxy-2-nitrobenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl chloroformate to obtain the final product. The synthesis of methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has been reported in various scientific journals, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

Methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities in vitro and in vivo. methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate has been reported to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

IUPAC Name

methyl 2-[(2-fluorophenyl)carbamoylamino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5/c1-23-14-8-10(16(21)25-3)13(9-15(14)24-2)20-17(22)19-12-7-5-4-6-11(12)18/h4-9H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXSGVHBPHUOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-{[(2-fluorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate

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